molecular formula C14H19FN2O2 B14118040 Methyl 3-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate

Methyl 3-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate

Cat. No.: B14118040
M. Wt: 266.31 g/mol
InChI Key: MSDQLNDHTYRRCM-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate is an organic compound with a complex structure that includes a fluorine atom, a methyl ester group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to form an amine. The amine is then subjected to a substitution reaction with a fluorinated reagent to introduce the fluorine atom. The final step involves esterification to form the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 3-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H19FN2O2

Molecular Weight

266.31 g/mol

IUPAC Name

methyl 3-fluoro-4-[(1-methylpiperidin-4-yl)amino]benzoate

InChI

InChI=1S/C14H19FN2O2/c1-17-7-5-11(6-8-17)16-13-4-3-10(9-12(13)15)14(18)19-2/h3-4,9,11,16H,5-8H2,1-2H3

InChI Key

MSDQLNDHTYRRCM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=C(C=C(C=C2)C(=O)OC)F

Origin of Product

United States

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